molecular formula C10H8BrN3 B14833935 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine

Cat. No.: B14833935
M. Wt: 250.09 g/mol
InChI Key: SSTIYIKZCRIWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is a heterocyclic compound that features a bromine atom and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine with a pyridin-4-ylboronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the modulation of neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H,12,14)

InChI Key

SSTIYIKZCRIWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC2=CC=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.